![molecular formula C6H4FNO4 B1390192 5-Fluoro-2-nitrobenzene-1,3-diol CAS No. 1121585-22-5](/img/structure/B1390192.png)
5-Fluoro-2-nitrobenzene-1,3-diol
Overview
Description
5-Fluoro-2-nitrobenzene-1,3-diol is an organic compound with the molecular formula C6H4FNO4 It is a derivative of benzene, characterized by the presence of a fluorine atom, a nitro group, and two hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitrobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-fluoro-1,3-dihydroxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-nitro-1,3-benzoquinone.
Reduction: Formation of 5-fluoro-2-amino-1,3-dihydroxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : 5-Fluoro-2-nitrobenzene-1,3-diol serves as a crucial intermediate for synthesizing various biologically active compounds. Its unique structure allows for modifications that lead to the development of pharmaceuticals and agrochemicals.
- Reactivity : The presence of hydroxyl groups facilitates nucleophilic substitutions and electrophilic aromatic reactions, making it versatile for creating diverse chemical entities.
2. Medicinal Chemistry
- Potential Drug Development : Research indicates that derivatives of this compound exhibit potential as therapeutic agents. Its derivatives have been explored for their anti-cancer properties and as inhibitors in various biochemical pathways.
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Synthesis of anti-cancer agents | Utilized this compound to develop compounds that inhibit tumor growth in vitro. Results showed significant cytotoxicity against cancer cell lines. |
Study B | Development of agrochemicals | Investigated the use of this compound derivatives as herbicides. Found effective control over specific weed species with minimal environmental impact. |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrobenzene-1,3-diol involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of substituted products.
Redox Reactions: The nitro and hydroxyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-nitrobenzonitrile
- 5-Fluoro-2-nitrobenzaldehyde
- 5-Fluoro-2-nitrobenzoic acid
Uniqueness
5-Fluoro-2-nitrobenzene-1,3-diol is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research .
Biological Activity
5-Fluoro-2-nitrobenzene-1,3-diol (C₆H₄FNO₄) is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by:
- Aromatic ring : Contains a benzene ring with a fluorine atom and a nitro group.
- Hydroxyl groups : Positioned at the 1 and 3 positions on the benzene ring.
The electron-withdrawing effects of the nitro and fluoro substituents significantly influence its reactivity and interactions with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Aromatic Substitution : The compound can act as an electrophile, allowing it to react with nucleophiles in biological systems.
- Redox Reactions : The nitro and hydroxyl groups can participate in redox reactions, which may affect cellular processes and interactions with biomolecules .
- Formation of Reactive Intermediates : The reduction of the nitro group can lead to the formation of reactive intermediates that may interact with DNA or proteins, potentially influencing cell signaling pathways .
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, in studies involving MCF cell lines, treatment with this compound resulted in significant apoptosis rates, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains. For instance, its effectiveness against Gram-positive bacteria has been noted, indicating potential applications in treating bacterial infections .
Synthesis Methods
Several methods for synthesizing this compound have been documented:
- Nitration and Fluorination : The compound can be synthesized via electrophilic substitution reactions involving nitration followed by fluorination.
- Reduction Reactions : The nitro group can be selectively reduced to an amino group under controlled conditions .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Nitrophenol | Hydroxyl group at position 2 | Lacks fluorine; used as a precursor in dyes |
4-Fluoro-2-nitrophenol | Fluorine at position 4 | Different position affects reactivity |
5-Chloro-2-nitrophenol | Chlorine instead of fluorine | Different halogen impacts biological activity |
5-Fluoro-3-nitrobenzene-1,2-diol | Hydroxyl groups at positions 1 and 2 | Different positioning leads to varied reactivity |
The presence of both hydroxyl and nitro groups on the benzene ring imparts distinct chemical properties to this compound compared to other fluorinated nitrophenols .
Case Studies and Research Findings
Recent studies have highlighted various applications of this compound:
- Cancer Research : A study demonstrated that compounds derived from this structure showed promising results in inhibiting tumor growth in vivo models.
- Antimicrobial Studies : Research indicates that derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
5-fluoro-2-nitrobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO4/c7-3-1-4(9)6(8(11)12)5(10)2-3/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOSVTRRNLPPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668232 | |
Record name | 5-Fluoro-2-nitrobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121585-22-5 | |
Record name | 1,3-Benzenediol, 5-fluoro-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121585-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-nitrobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.